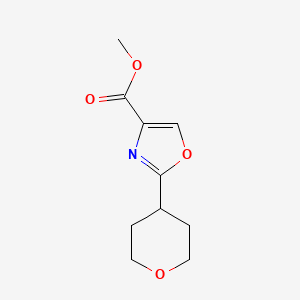amine hydrochloride CAS No. 259231-30-6](/img/structure/B6616891.png)
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(3-bromo-5-methylphenyl)amine hydrochloride (MBMPAH) is a synthetic compound with a wide range of applications in scientific research. It is a potent agonist of the G-protein coupled receptor (GPCR) and has been used in studies of drug-receptor interactions, in particular for its ability to bind to and activate the 5-HT2A serotonin receptor. MBMPAH has also been used as a tool to investigate the biochemical and physiological effects of GPCR activation, as well as its potential as an agonist for other GPCRs. In addition, MBMPAH has been used in laboratory experiments to study the effects of various drugs on cellular systems.
科学的研究の応用
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride has been used in a wide range of scientific research applications. It has been used in studies of drug-receptor interactions, in particular for its ability to bind to and activate the 5-HT2A serotonin receptor. It has also been used as a tool to investigate the biochemical and physiological effects of GPCR activation, as well as its potential as an agonist for other GPCRs. In addition, this compound has been used in laboratory experiments to study the effects of various drugs on cellular systems.
作用機序
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride is a potent agonist of the G-protein coupled receptor (GPCR). It binds to the GPCR and activates the receptor, which in turn activates G-proteins and leads to a cascade of biochemical reactions. These reactions lead to a variety of physiological effects, depending on the type of GPCR being activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the type of GPCR being activated. For example, activation of the 5-HT2A serotonin receptor can lead to increased serotonin levels in the brain, which can have a variety of effects, such as increased mood, improved cognitive function, and increased energy levels. Activation of other GPCRs can lead to a variety of other biochemical and physiological effects, such as the release of hormones, neurotransmitters, and other molecules.
実験室実験の利点と制限
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and can be synthesized in a one-step reaction. In addition, it is a potent agonist of GPCRs and can be used to study the effects of various drugs on cellular systems. However, there are some limitations to using this compound in laboratory experiments. For example, it is not as potent as some other GPCR agonists, and it can be difficult to control the concentration of this compound in a laboratory setting.
将来の方向性
There are several potential future directions for [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride. It could be used to further investigate the biochemical and physiological effects of GPCR activation, as well as its potential as an agonist for other GPCRs. In addition, this compound could be used to study the effects of various drugs on cellular systems and to develop new drugs and treatments. Finally, this compound could be used to study the effects of GPCR activation on various diseases, such as cancer and Alzheimer's disease.
合成法
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride can be synthesized in a two-step process. First, 3-bromo-5-methylphenylacetic acid is reacted with ethylenediamine to form the corresponding amide, which is then hydrolyzed to form this compound. Alternatively, this compound can be synthesized in a one-step reaction from the reaction of 3-bromo-5-methylphenylacetic acid and hydrochloric acid. This method is more efficient and cost-effective than the two-step process.
特性
IUPAC Name |
1-(3-bromo-5-methylphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-3-8(6-11-2)5-9(10)4-7;/h3-5,11H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADKNSVRPMJEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

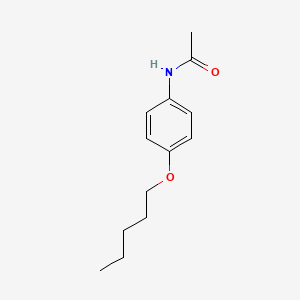
![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)
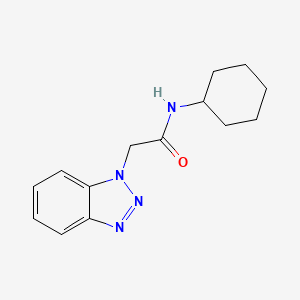
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)
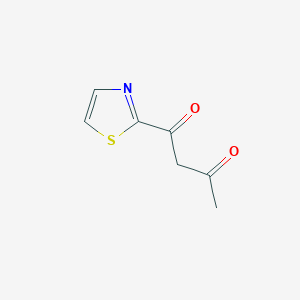
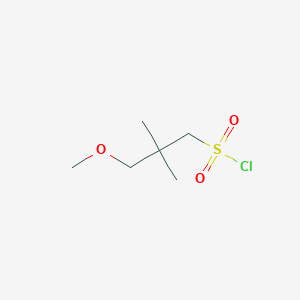
![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)


![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
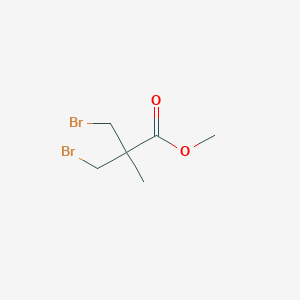
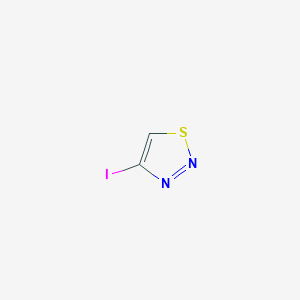
![tert-butyl N-[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate](/img/structure/B6616912.png)
